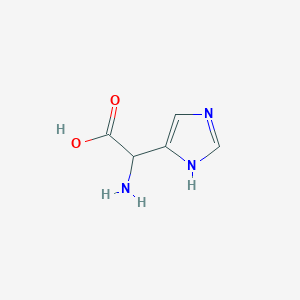

2-Amino-2-(1H-imidazol-5-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(1H-imidazol-5-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c6-4(5(9)10)3-1-7-2-8-3/h1-2,4H,6H2,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXGIFAVNSNJADH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Amino 2 1h Imidazol 5 Yl Acetic Acid

Asymmetric Synthesis Approaches

Asymmetric synthesis is paramount for obtaining enantiomerically pure α-amino acids. The primary strategies employed include the use of chiral auxiliaries, asymmetric catalysis, and enzymatic biocatalysis, each offering distinct advantages in controlling stereochemistry.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are reusable chiral molecules that are temporarily incorporated into a substrate to direct a stereoselective transformation. Once the desired stereochemistry is established, the auxiliary is cleaved to yield the enantiomerically enriched product. researchgate.netwikipedia.org

A prevalent strategy involves the alkylation of a glycine (B1666218) enolate equivalent attached to a chiral auxiliary. Evans oxazolidinones are a well-established class of chiral auxiliaries for this purpose. wikipedia.orgsantiago-lab.comresearchgate.netyoutube.com The synthesis would commence with the acylation of an Evans auxiliary, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with bromoacetyl bromide to form the corresponding N-bromoacetyl imide. This intermediate can then be converted to a glycine enolate equivalent. The subsequent alkylation with a suitable precursor for the imidazole (B134444) ring, such as a protected 5-(halomethyl)-1H-imidazole, would proceed with high diastereoselectivity due to the steric influence of the auxiliary. The final steps would involve the cleavage of the auxiliary, typically under mild hydrolytic conditions, to afford the desired L- or D-amino acid.

Another widely used class of chiral auxiliaries is derived from pseudoephedrine. researchgate.net A pseudoephedrine-based glycine amide can be deprotonated to form a chiral enolate. This enolate can then be reacted with an appropriate imidazole-containing electrophile. The stereochemical outcome is dictated by the conformation of the chelated enolate intermediate. Subsequent removal of the pseudoephedrine auxiliary yields the target amino acid.

Table 1: Chiral Auxiliaries in the Asymmetric Synthesis of α-Amino Acids This table presents a conceptual application of common chiral auxiliaries to the synthesis of the target compound, as direct literature examples are scarce.

| Chiral Auxiliary | Key Intermediate | Typical Alkylating Agent | Expected Diastereoselectivity |

| Evans Oxazolidinone | N-Glycinyl Oxazolidinone Enolate | Protected 5-(chloromethyl)-1H-imidazole | High (often >95:5 dr) |

| Pseudoephedrine | Pseudoephedrine Glycinamide Enolate | Protected 5-(bromomethyl)-1H-imidazole | High (often >90:10 dr) |

Asymmetric Catalysis in C-C Bond Formation

Asymmetric catalysis offers a more atom-economical approach by using a substoichiometric amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.gov

One of the most powerful methods for the asymmetric synthesis of α-amino acids is the phase-transfer catalyzed (PTC) alkylation of a glycine imine Schiff base. organic-chemistry.orgacs.orgresearchgate.net In a typical reaction, the tert-butyl ester of N-(diphenylmethylene)glycine is alkylated with a protected 5-(halomethyl)-1H-imidazole in the presence of a chiral phase-transfer catalyst, often derived from cinchona alkaloids. The catalyst forms a chiral ion pair with the enolate of the glycine Schiff base, which then reacts with the electrophile in a stereocontrolled manner. Subsequent hydrolysis of the imine and ester groups yields the target amino acid.

The asymmetric Strecker synthesis is another cornerstone of α-amino acid synthesis. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comyoutube.com This reaction involves the three-component condensation of an aldehyde, ammonia (B1221849) (or an amine), and a cyanide source. To achieve enantioselectivity, a chiral catalyst, such as a chiral thiourea (B124793) or a metal-ligand complex, is employed to control the addition of cyanide to the in situ-formed imine. For the synthesis of 2-Amino-2-(1H-imidazol-5-yl)acetic acid, a protected imidazole-5-carboxaldehyde would serve as the aldehyde component. The resulting α-aminonitrile is then hydrolyzed to the corresponding amino acid.

Table 2: Asymmetric Catalysis Strategies for α-Amino Acid Synthesis This table outlines potential asymmetric catalytic approaches for the synthesis of the target compound based on established methodologies.

| Catalytic Method | Substrate | Catalyst Type | Key Transformation |

| Phase-Transfer Catalysis | Glycine Schiff base ester | Chiral Quaternary Ammonium (B1175870) Salt (e.g., from Cinchona alkaloids) | Asymmetric alkylation with a 5-(halomethyl)imidazole |

| Asymmetric Strecker Synthesis | Protected Imidazole-5-carboxaldehyde | Chiral Lewis Acid or Organocatalyst | Enantioselective addition of cyanide to an imine |

Enzymatic Biocatalysis for Enantioselective Production

Biocatalysis, utilizing enzymes to perform chemical transformations, offers unparalleled selectivity and operates under mild, environmentally benign conditions. nih.gov

Kinetic resolution of a racemic mixture of this compound or its ester derivative is a viable approach. Lipases are commonly employed for the enantioselective hydrolysis or acylation of racemic α-amino esters. nih.govresearchgate.netnih.govjst.go.jpmdpi.com For instance, a racemic ester of the target amino acid could be subjected to hydrolysis by a lipase (B570770) such as Candida antarctica lipase B (CALB). The enzyme would selectively hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted ester and the hydrolyzed amino acid, both in high enantiomeric purity.

Alternatively, dynamic kinetic resolution (DKR) can be employed to convert the entire racemic starting material into a single enantiomer of the product. This is often achieved by coupling an enzymatic resolution with an in situ racemization of the slower-reacting enantiomer.

Transaminases (TAs) offer a direct route to chiral amines and amino acids from their corresponding keto precursors. rsc.orgacs.orgnih.govresearchgate.netdiva-portal.org The synthesis of this compound could be achieved through the asymmetric amination of 2-oxo-2-(1H-imidazol-5-yl)acetic acid using a stereocomplementary pair of (R)- and (S)-selective transaminases. This approach is highly efficient and can lead to very high enantiomeric excesses.

Table 3: Enzymatic Strategies for Enantioselective Synthesis This table summarizes potential biocatalytic routes to the target amino acid.

| Enzymatic Method | Substrate | Enzyme Class | Transformation |

| Kinetic Resolution | Racemic ester of this compound | Lipase | Enantioselective hydrolysis or acylation |

| Asymmetric Amination | 2-Oxo-2-(1H-imidazol-5-yl)acetic acid | Transaminase | Stereoselective conversion of a ketone to an amine |

Convergent and Divergent Synthetic Pathways

Convergent and divergent strategies offer flexibility in the synthesis of complex molecules and the creation of compound libraries.

Precursor-Based Synthesis Strategies

A convergent approach involves the synthesis of key fragments of the target molecule separately, which are then combined in the final stages. For this compound, a plausible convergent strategy would involve the synthesis of a protected imidazole-containing fragment and a separate chiral amino acid precursor, followed by their coupling.

A key precursor could be a protected imidazole-5-carboxaldehyde or a 5-(halomethyl)imidazole. These can be prepared through various established methods for imidazole synthesis. The amino acid portion could be derived from a chiral glycine equivalent, as discussed in the chiral auxiliary section.

Divergent synthesis, on the other hand, involves the creation of a common intermediate that can be elaborated into a variety of related structures. Starting from a suitably functionalized imidazole core, different amino acid side chains could be introduced.

Multicomponent Reaction Incorporations

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot reaction to form a product that contains substantial portions of all the reactants, are highly efficient for building molecular complexity. mdpi.comcabidigitallibrary.org

The Ugi four-component condensation is a powerful MCR for the synthesis of α-amino acid derivatives. mdpi.comresearchgate.netnih.govdntb.gov.uanih.gov This reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. To synthesize a precursor to this compound, a protected imidazole-5-carboxaldehyde could be used as the aldehyde component, along with ammonia (or a protected amine), a suitable carboxylic acid, and a convertible isocyanide. The resulting Ugi product can then be deprotected and modified to yield the target amino acid. This approach allows for significant variation in the final product by simply changing the starting components.

Stereochemical Control and Resolution Techniques

Achieving stereochemical purity is paramount in the synthesis of chiral molecules like this compound. The biological activity of such compounds is often confined to a single enantiomer. Methodologies to obtain single enantiomers can be broadly categorized into asymmetric synthesis, which includes diastereoselective approaches, and the resolution of racemic mixtures.

Diastereoselective synthesis involves the use of a chiral auxiliary, a stereogenic group that is temporarily incorporated into the prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy converts a prochiral starting material into a chiral molecule, creating a diastereomeric intermediate that allows for the selective formation of one stereoisomer. ankara.edu.tr

A common approach for the asymmetric synthesis of α-amino acids involves the alkylation of a chiral glycine enolate equivalent. In a hypothetical diastereoselective synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone or a derivative, could be acylated with a glycine moiety. researchgate.netnih.gov The resulting N-glycyl chiral auxiliary can be deprotonated to form a nucleophilic enolate. This enolate can then react with a suitable electrophile containing the imidazole ring, for instance, a halomethyl-imidazole derivative.

The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer. scielo.org.mx After the key bond-forming reaction, the chiral auxiliary is cleaved, yielding the desired α-amino acid with high enantiomeric excess, and the auxiliary can often be recovered for reuse. wikipedia.org The effectiveness of this method relies on high diastereoselectivity in the bond-forming step and a clean, non-racemizing cleavage of the auxiliary.

| Chiral Auxiliary Type | General Application in Amino Acid Synthesis | Potential Electrophile for Target Synthesis |

| Evans Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions researchgate.net | 5-(Chloromethyl)-1H-imidazole |

| Camphor-derived auxiliaries | Asymmetric alkylations, Diels-Alder reactions researchgate.net | 5-(Bromomethyl)-1H-imidazole |

| Pseudoephedrine amides | Asymmetric alkylation of glycine derivatives | 5-(Iodomethyl)-1H-imidazole |

Enantiomeric resolution is a technique used to separate a racemic mixture into its constituent enantiomers. This can be achieved through various methods, including classical resolution via diastereomeric salt formation and enzymatic kinetic resolution.

Classical Resolution: This method involves reacting the racemic amino acid with a chiral resolving agent, typically a chiral acid or base, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. For the resolution of racemic this compound, a chiral acid like tartaric acid or camphorsulfonic acid could be employed. Once the diastereomeric salts are separated, the desired enantiomer of the amino acid can be recovered by removing the resolving agent.

Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes to selectively react with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. researchgate.net Hydrolase enzymes, such as lipases or proteases, are commonly used for this purpose. For example, the racemic amino acid could be derivatized to an ester or amide, and then an enzyme could be used to selectively hydrolyze one of the enantiomeric derivatives back to the amino acid, allowing for the separation of the unreacted derivative and the hydrolyzed product. The choice of enzyme and reaction conditions is critical to achieve high enantiomeric excess for both the product and the remaining substrate.

| Resolution Method | Principle | Potential Application to Target Compound |

| Classical Resolution | Formation and separation of diastereomeric salts | Reaction with chiral acids (e.g., tartaric acid) followed by fractional crystallization |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective transformation of one enantiomer | Selective hydrolysis of an N-acyl or ester derivative of the racemic amino acid |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of increasing importance to minimize environmental impact. jocpr.com Key principles include the use of solvent-free reactions, maximizing atom economy, and employing sustainable catalysts.

Performing reactions without a solvent, or in the presence of a minimal amount of a benign liquid, can significantly reduce waste and simplify product purification. asianpubs.org For the synthesis of the imidazole core of this compound, solvent-free methods have been reported for the synthesis of various substituted imidazoles. researchgate.netrsc.org These often involve the one-pot condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source under heating. asianpubs.org While a direct solvent-free synthesis of the target amino acid is not widely documented, applying these principles to the formation of a key imidazole-containing intermediate could be a viable green strategy. For instance, the reaction of a protected glyoxal (B1671930) derivative with an appropriate aldehyde and ammonia under solvent-free conditions could potentially form the imidazole ring structure.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.comrsc.org Addition and rearrangement reactions are inherently 100% atom-economical, while substitution and elimination reactions generate byproducts and have lower atom economies. nih.gov

Hypothetical Atom Economy Comparison of Two Routes:

| Synthetic Route | Key Reactions | Major Byproducts | Relative Atom Economy |

| Strecker Synthesis | Addition of ammonia and cyanide to an aldehyde, hydrolysis | Water, salts from neutralization | Potentially High |

| Chiral Auxiliary Route | Acylation, alkylation, cleavage | Cleaved auxiliary, activating group waste | Lower, but provides stereocontrol |

The use of catalysts is a cornerstone of green chemistry, as they can increase reaction efficiency, reduce energy consumption, and allow for the use of more benign reaction conditions. mdpi.com In the context of synthesizing this compound, both biocatalysis and heterogeneous catalysis offer sustainable options.

Biocatalysis: Enzymes can be used not only for resolution but also for the direct synthesis of chiral amino acids. nih.govnih.gov For instance, transaminases can catalyze the asymmetric amination of a keto acid precursor to directly yield the desired L- or D-amino acid with high enantiopurity. The development of a specific transaminase for the keto acid analogue of this compound would represent a highly sustainable and efficient synthetic route.

Heterogeneous Catalysis: The use of solid-supported catalysts can simplify product purification and allow for catalyst recycling. For the synthesis of the imidazole ring, various solid acid or metal catalysts have been employed. researchgate.net For example, a reusable solid acid catalyst could facilitate the condensation reaction to form the imidazole core, replacing traditional soluble acid catalysts that are more difficult to separate and often generate more waste.

Chemical Reactivity and Mechanistic Investigations of 2 Amino 2 1h Imidazol 5 Yl Acetic Acid

Reactivity of the Imidazole (B134444) Moiety

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a key determinant of the molecule's chemical personality. Its reactivity is influenced by the presence of both a pyridine-type nitrogen (N1) and a pyrrole-type nitrogen (N3), which confer upon it a unique electronic character.

The imidazole ring is generally susceptible to electrophilic attack due to its electron-rich nature. globalresearchonline.net The position of substitution is dictated by the electronic effects of the substituents and the inherent reactivity of the imidazole nucleus. For an unsubstituted imidazole, electrophilic substitution typically occurs at the C4 or C5 positions, which are electronically equivalent in the absence of substitution. nih.gov However, in 2-Amino-2-(1H-imidazol-5-yl)acetic acid, the presence of the aminoacetic acid substituent at the C5 position directs incoming electrophiles.

The general reactivity trend for electrophilic substitution on the imidazole ring favors the C5 position, followed by the C4 position, with the C2 position being the least reactive. nih.gov The substituent at C5 in the target molecule would be expected to influence the regioselectivity of further substitutions. The electron-donating character of the alkylamino group can activate the ring, while the carboxylic acid can have a deactivating effect depending on the reaction conditions and its protonation state.

Detailed mechanistic studies on the electrophilic substitution of this compound are not extensively reported. However, drawing parallels with other 5-substituted imidazoles, it is anticipated that electrophilic attack would preferentially occur at the C4 position. The reaction would proceed through a standard electrophilic aromatic substitution mechanism involving the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The stability of this intermediate, influenced by the existing substituent, governs the reaction's regioselectivity and rate.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Predicted Reactivity | Rationale |

| C2 | Low | Electronically deactivated relative to C4. |

| C4 | High | Activated by the C5 substituent and inherently more reactive than C2. |

The imidazole moiety possesses both acidic and basic properties. The pyridine-type nitrogen (N1) is basic and readily undergoes protonation, while the pyrrole-type nitrogen (N3) has a lone pair involved in the aromatic sextet and is significantly less basic. stackexchange.com The pKa of the imidazolium (B1220033) ion is approximately 7, meaning that the imidazole ring can exist in both protonated and neutral forms at physiological pH. nih.gov This protonation equilibrium is crucial in many reaction mechanisms, as it can alter the nucleophilicity and electrophilicity of the ring.

The protonation state of the imidazole ring in this compound will also be influenced by the amino and carboxyl groups. In acidic conditions, both the amino group and the imidazole ring will be protonated. As the pH increases, the carboxylic acid will deprotonate first, followed by the imidazole ring and then the amino group. These acid-base equilibria can be represented as follows:

H₃N⁺-CH(R)-COOH ⇌ H₃N⁺-CH(R)-COO⁻ ⇌ H₂N-CH(R)-COO⁻ (where R is the 1H-imidazol-5-yl group, which can also be protonated)

The imidazole ring, particularly the pyridine-type nitrogen, is an excellent ligand for a variety of metal ions. researchgate.net This coordinating ability is a hallmark of imidazole-containing molecules, most notably the amino acid histidine. wikipedia.org this compound can act as a multidentate ligand, coordinating to metal centers through the imidazole nitrogen, the amino group, and the carboxylate oxygen.

The coordination chemistry of this molecule is expected to be rich and varied, forming stable complexes with transition metals such as copper, zinc, nickel, and cobalt. The geometry of the resulting metal complexes will depend on the metal ion, the stoichiometry of the reaction, and the pH of the solution, which influences the protonation state of the ligand. Mechanistically, ligand exchange reactions would involve the displacement of solvent molecules from the metal's coordination sphere by the donor atoms of this compound. The formation of chelate rings involving the amino and carboxylate groups, or the imidazole nitrogen and the amino group, would contribute to the stability of these complexes.

Reactions Involving the Amino and Carboxyl Functional Groups

The amino and carboxyl groups attached to the alpha-carbon impart the characteristic reactivity of an amino acid to the molecule.

The primary amino group in this compound is a potent nucleophile and can readily participate in a variety of reactions.

Acylation: The amino group can be acylated by reacting with acyl halides, anhydrides, or esters to form amides. The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group. Under acidic conditions, the amine can be protonated, reducing its nucleophilicity. beilstein-journals.org

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism (SN2). Over-alkylation to form secondary, tertiary, and even quaternary ammonium (B1175870) salts is a common side reaction and can be controlled by careful choice of reaction conditions and stoichiometry.

Condensation Reactions: The amino group can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. nih.gov

The carboxylic acid group is susceptible to nucleophilic attack at the carbonyl carbon, particularly when activated.

Esterification: The carboxyl group can be converted to an ester by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification). The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of water yield the ester. Esterification of amino acids can also be achieved under milder conditions using reagents like benzyl (B1604629) chloride in an ionic liquid. researchgate.net

Amidation: The carboxyl group can react with an amine to form an amide bond. This reaction typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). The mechanism involves the formation of a highly reactive intermediate which is then attacked by the amine nucleophile. This amidation reaction is the basis for peptide bond formation. libretexts.org

Table 2: Summary of Functional Group Reactivity in this compound

| Functional Group | Reaction Type | Reagents | Product |

| Imidazole (N1) | Protonation | Acid | Imidazolium salt |

| Imidazole Ring | Electrophilic Substitution | Electrophile (e.g., Br₂) | Substituted imidazole |

| Amino Group | Acylation | Acyl halide, Anhydride | Amide |

| Amino Group | Alkylation | Alkyl halide | Alkylated amine |

| Amino Group | Condensation | Aldehyde, Ketone | Imine (Schiff base) |

| Carboxyl Group | Esterification | Alcohol, Acid catalyst | Ester |

| Carboxyl Group | Amidation | Amine, Coupling agent | Amide |

Redox Chemistry and Electron Transfer Processes

The redox chemistry of this compound is primarily dictated by the imidazole moiety, which can participate in electron transfer reactions. While specific studies on this particular isomer are limited, the extensive research on histidine provides a foundational understanding of the expected electrochemical behavior. The imidazole ring in histidine is known to be electroactive, undergoing oxidation at relatively high potentials, typically greater than +1.0 V versus a silver/silver chloride (Ag/AgCl) reference electrode. nih.gov

Electrochemical Oxidation and Reduction Pathways

The electrochemical oxidation of the imidazole ring in compounds like histidine is an irreversible process. nih.gov The initial step is believed to involve the formation of a radical cation centered on the imidazole ring. This highly reactive intermediate can then undergo further reactions, such as dimerization or reaction with solvent molecules. The precise oxidation potential and mechanism for this compound would be influenced by the position of the amino and acetic acid groups on the carbon atom adjacent to the imidazole ring. These groups can affect the electron density of the ring and the stability of the resulting radical cation.

Metal ions, such as copper, can also catalyze the oxidation of imidazole derivatives. nih.gov In the presence of a reducing agent like ascorbic acid, Cu(II) can be reduced to Cu(I), which can then react with oxygen to generate reactive oxygen species that initiate the oxidation of the imidazole ring. nih.gov This process can lead to the formation of various oxidation products, including 2-imidazolones. nih.gov

Information regarding the electrochemical reduction of this compound is scarce. Generally, the imidazole ring is not easily reduced.

| Compound | Electrochemical Process | Potential (vs. Ag/AgCl) | Key Observations |

| Histidine | Oxidation | > +1.0 V | Irreversible process, electroactivity attributed to the imidazole side chain. nih.gov |

| 4-Alkylimidazoles | Cu(II)-catalyzed Oxidation | Not Applicable | Formation of 2-imidazolone and other oxidation products in the presence of a reducing agent. nih.gov |

Radical Intermediates and Reaction Mechanisms

Pulse radiolysis studies on imidazole and histidine have provided insight into the formation and reactivity of radical intermediates. acs.org Hydroxyl radicals (•OH), potent oxidizing agents, react with the imidazole ring at a diffusion-controlled rate to form adducts. acs.org These adducts can then undergo further reactions, including water elimination to form a more stable radical.

In the case of histidine, the initial •OH adduct can exist in several isomeric forms, depending on the site of radical addition to the imidazole ring. The subsequent reactions of these radical adducts are pH-dependent and can lead to various stable products. The amino and carboxylic acid groups influence the pKa values of the imidazole ring and the resulting radicals, thereby affecting the reaction pathways.

The radical cation formed during electrochemical or chemical oxidation is a key intermediate. Its fate is determined by its reactivity towards nucleophiles, including water, and its potential to dimerize. For instance, in the copper-catalyzed oxidation of 4-alkylimidazoles in the presence of amines, a cross-linked product, a 5-alkyl-5-hydroxy-4-(alkylamino)-1,5-dihydroimidazol-2-one, has been structurally characterized, suggesting a mechanism involving nucleophilic attack on an oxidized imidazole intermediate. nih.gov

Photochemical Transformations and Excited State Dynamics

The photochemistry of imidazole-containing compounds is a field of active research, largely due to the role of histidine and other imidazole derivatives in biological systems that are exposed to ultraviolet (UV) radiation.

Upon absorption of UV light, imidazole can be promoted to an electronically excited state. Studies on gas-phase imidazole have shown that a primary deactivation pathway following UV excitation involves the dissociation of the N-H bond of the imidazole ring. rsc.orgaip.org This process occurs on an ultrafast timescale and is a key reason for the low fluorescence quantum yields of many imidazole-containing biomolecules. rsc.org

Photochemical Transformations and Excited State Dynamics

Investigations into the photolysis of gas-phase imidazole have identified multiple relaxation pathways from the excited state. rsc.org One dominant pathway involves the population of a repulsive ¹πσ* state, which leads to the rapid fission of the N-H bond. rsc.org This process results in the formation of a hydrogen atom and an imidazolyl radical. aip.org

In condensed phases and in the presence of photosensitizers and oxygen, imidazole derivatives can undergo photooxidation. tsijournals.com These reactions often involve singlet oxygen (¹O₂) as the reactive species. The reaction of singlet oxygen with the imidazole ring can lead to the formation of unstable endoperoxide intermediates. tsijournals.com These intermediates can then rearrange or decompose to yield various oxidation products. The specific products formed depend on the substitution pattern of the imidazole ring and the reaction conditions. For example, the photosensitized oxidation of some imidazole derivatives has been shown to lead to the formation of products resulting from the cleavage of the imidazole ring. tsijournals.com

The excited-state dynamics of imidazole are complex and involve multiple decay pathways that efficiently quench fluorescence. aip.org Theoretical studies have identified several conical intersections that facilitate rapid internal conversion from the excited state back to the ground electronic state, providing non-radiative decay channels. aip.org

| Process | Key Intermediates/States | Primary Outcome | Influencing Factors |

| Gas-Phase Photolysis | ¹πσ* excited state | N-H bond dissociation | UV excitation wavelength rsc.orgaip.org |

| Photosensitized Oxidation | Singlet oxygen (¹O₂), endoperoxides | Imidazole ring oxidation/cleavage | Presence of a photosensitizer and oxygen tsijournals.com |

| Excited State Deactivation | Conical intersections | Non-radiative decay, low fluorescence | Molecular structure and environment aip.org |

Derivatization Chemistry and Analog Synthesis of 2 Amino 2 1h Imidazol 5 Yl Acetic Acid

N-Alkylation and Acylation Strategies

Nα-Functionalization for Peptide Synthesis

The α-amino group of 2-amino-2-(1H-imidazol-5-yl)acetic acid is a primary site for modification, particularly for its incorporation into peptide chains. Standard solid-phase peptide synthesis (SPPS) protocols can be employed, where the α-amino group is reversibly protected to allow for sequential coupling of amino acids. peptide2.com

Table 1: Common Nα-Protecting Groups for Peptide Synthesis

| Protecting Group | Abbreviation | Cleavage Conditions |

|---|---|---|

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild base (e.g., Piperidine) |

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) |

This table outlines common protecting groups used for the α-amino group during peptide synthesis.

Beyond its role as a building block in peptide synthesis, the Nα-amino group can be directly acylated to introduce a variety of functional groups. For example, acetylation of the N-terminus can be achieved using acetic anhydride. escholarship.org This modification neutralizes the positive charge of the N-terminal amine, which can impact the peptide's solubility and biological interactions.

Imidazole (B134444) Nitrogen Derivatization

The imidazole ring of this compound contains two nitrogen atoms, offering further opportunities for derivatization. In the context of peptide synthesis, the imidazole side chain of the analogous amino acid, histidine, is often protected to prevent side reactions such as acylation and racemization. nih.gov Common protecting groups for the imidazole nitrogen include the trityl (Trt), tert-butoxycarbonyl (Boc), and tosyl (Tos) groups. nih.gov

Direct N-alkylation of the imidazole ring is a common strategy for creating analogs. For instance, N-alkylation of imidazole and its derivatives has been carried out to generate compounds with antibacterial activity. researchgate.net A convenient synthesis of imidazol-1-yl-acetic acid hydrochloride, an intermediate for zoledronic acid, involves the N-alkylation of imidazole with tert-butyl chloroacetate. nih.govspringernature.com

Furthermore, copper-promoted N-arylation of the imidazole side chain of protected histidine has been reported using triarylbismuth reagents. This reaction allows for the introduction of various aryl groups onto the imidazole ring, demonstrating excellent functional group tolerance. nih.govresearchgate.net This methodology could potentially be adapted for the derivatization of this compound.

Carboxyl Group Modifications

The carboxylic acid moiety of this compound is another key site for chemical modification. Esterification, amidation, and replacement with bioisosteres are common strategies to alter the compound's polarity, solubility, and interaction with biological targets.

Ester and Amide Analogs Synthesis

The synthesis of ester and amide analogs of carboxylic acids is a fundamental transformation in medicinal chemistry. Esterification of amino acids can be achieved through various methods, including reaction with an alcohol in the presence of an acid catalyst or a coupling agent. A facile method for synthesizing amino acid methyl esters involves the use of methanol (B129727) and trimethylchlorosilane. nih.govresearchgate.net

Amidation of the carboxylic acid group can be accomplished by reacting the acid with an amine in the presence of a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Alternatively, imidazole carbamates and ureas have been shown to be chemoselective reagents for both esterification and amidation of carboxylic acids. semanticscholar.org The synthesis of 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives highlights the conversion of esters to hydrazides and amides through nucleophilic displacement.

Table 2: Examples of Carboxyl Group Modifications

| Modification | Reagents | Product |

|---|---|---|

| Esterification (Methyl Ester) | Methanol, Trimethylchlorosilane | This compound methyl ester |

This table provides examples of common reagents used for the synthesis of ester and amide analogs.

Carboxylic Acid Bioisosteres

Bioisosteres are functional groups or molecules that have similar physical and chemical properties and produce broadly similar biological effects. Replacing a carboxylic acid with a bioisostere can improve a molecule's pharmacokinetic properties, such as metabolic stability and oral bioavailability, while maintaining its biological activity.

Common bioisosteres for carboxylic acids include tetrazoles and oxadiazoles. lcbio.pl The synthesis of 1,5-disubstituted tetrazole derivatives can be achieved by reacting appropriate thioureas with sodium azide. The synthesis of 1,3,4-oxadiazole (B1194373) derivatives often involves the cyclization of diacylhydrazines or the reaction of acyl hydrazides with various reagents. jchemrev.comjchemrev.comnih.govnih.gov For example, 5-substituted-1,3,4-oxadiazole-2-thiols can be prepared from an acyl hydrazide and carbon disulfide in a basic solution, followed by acidification. jchemrev.com The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles can be achieved through the cyclization of semicarbazones. nih.gov

Table 3: Common Carboxylic Acid Bioisosteres

| Bioisostere | Structure | Key Features |

|---|---|---|

| 5-Substituted-1H-tetrazole | C-N4H ring | pKa similar to carboxylic acids |

This table lists common bioisosteres for the carboxylic acid functional group.

Side Chain (Imidazole) Modifications

Direct modification of the imidazole side chain, beyond N-alkylation and N-arylation, offers another avenue for creating structural diversity. These modifications can alter the steric and electronic properties of the imidazole ring, potentially leading to altered binding affinities and biological activities.

A notable strategy for imidazole modification is the direct C-H functionalization. A visible-light-promoted, radical-mediated C-H alkylation of histidine residues in peptides has been developed. acs.org This method allows for the introduction of alkyl groups at the C2 position of the imidazole ring. researchgate.net Similarly, a regiospecific direct C-2 arylation of histidine has been achieved using arylboronic acids. researchgate.net Palladium-catalyzed direct C5-arylation of imidazoles with aryl chlorides has also been reported. acs.org These methods provide powerful tools for the late-stage functionalization of the imidazole ring.

Furthermore, the imidazole ring can undergo more extensive transformations. For example, the synthesis of imidazo-1,4-oxazinone derivatives from C-2 aroyl imidazole precursors has been described. acs.org Additionally, the synthesis of 5-aryl-1-arylideneamino-1H-imidazole-2(3H)-thiones demonstrates a significant modification of the imidazole core. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| This compound methyl ester |

| 2-Amino-2-(1H-imidazol-5-yl)acetamide |

| 5-(Tetrazol-5-yl)-1H-imidazol-2-amine |

| 5-(1,3,4-Oxadiazol-2-yl)-1H-imidazol-2-amine |

| 5-Aryl-1-arylideneamino-1H-imidazole-2(3H)-thione |

| Acetic anhydride |

| Adrenocorticotropic hormone |

| Aspartame |

| Benzyloxycarbonyl |

| Boc-histidine |

| Calcitonin |

| Dicyclohexylcarbodiimide (DCC) |

| Dimethylformamide (DMF) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 9-Fluorenylmethyloxycarbonyl |

| Histidine |

| Imidazol-1-yl-acetic acid hydrochloride |

| Oxytocin |

| Piperidine (B6355638) |

| tert-Butoxycarbonyl |

| Tosyl |

| Trityl |

Substitution Reactions on the Imidazole Ring

The imidazole moiety of this compound is amenable to a variety of substitution reactions, allowing for the introduction of diverse functional groups. These modifications can significantly impact the molecule's electronic properties, steric profile, and potential for intermolecular interactions. Key substitution strategies include N-alkylation and C-alkylation.

N-Alkylation: The two nitrogen atoms of the imidazole ring, designated as N(π) and N(τ), exhibit differential reactivity, enabling regioselective alkylation under specific conditions. Methodologies for selective N-alkylation of histidine derivatives, which are structurally analogous, have been well-documented. For instance, the use of N(τ)-trityl protection allows for efficient N(π)-alkylation. researchgate.net Subsequent regioselective removal of the trityl group can be achieved under mild acidic conditions. researchgate.net Mitsunobu conditions have also been explored for the N(π)-alkylation of histidine residues within peptides. nih.gov Furthermore, neighbor-directed functionalities within a peptide chain, such as a proximal acidic residue, can facilitate selective N(τ)-alkylation. rsc.org

| Reaction Type | Alkylating Agent | Protecting Groups | Key Conditions | Position of Alkylation | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| N(π)-Alkylation | Alkyl triflates | N(α)-Fmoc, N(τ)-Trt | In situ triflate formation | N(π) | High | nih.gov |

| N(τ)-Alkylation | Alcohols | N(π)-alkyl, proximal acidic group | Mitsunobu reaction | N(τ) | High | rsc.org |

| N(π)-Alkylation | Alkyl halides | N(τ)-Trityl | Base-mediated | N(π) | 82-95 | researchgate.net |

C-Alkylation: While less common than N-alkylation, methods for the direct functionalization of the imidazole ring's carbon atoms have been developed. These reactions are crucial for introducing substituents that can sterically influence the conformation of the molecule or provide additional points for interaction.

Metal Coordination Complexes Based on Imidazole Nitrogen

The nitrogen atoms of the imidazole ring in this compound are excellent ligands for a wide range of metal ions. This coordinating ability is fundamental to the biological roles of its parent amino acid, histidine, in metalloproteins and as a metal ion chelator. The formation of metal complexes can also be exploited to create novel materials with specific catalytic or structural properties.

The coordination of copper(II) with histidine has been extensively studied, revealing various coordination modes. azbuki.bgacs.orgresearchgate.netacs.org Depending on the stoichiometry and pH, histidine can act as a bidentate or tridentate ligand, coordinating through the imidazole nitrogen, the amino nitrogen, and the carboxylate oxygen. azbuki.bg In a 1:2 complex, each histidine molecule can coordinate to the copper(II) ion in a square-planar geometry. researchgate.net Mixed ligand complexes, where another ligand is also coordinated to the metal center, have also been synthesized and characterized. azbuki.bg

| Metal Ion | Ligand(s) | Coordination Geometry | Key Structural Features | Reference |

|---|---|---|---|---|

| Copper(II) | L-Histidine | Distorted square-planar | Coordination via amino and imidazole imido nitrogens, and carboxylate oxygen | researchgate.net |

| Copper(II) | L-Histidine, Hippuric acid | Binuclear pentacoordinated | Histidine acts as a tridentate ligand, hippuric acid as a bidentate ligand | azbuki.bg |

| Zinc(II) | Chelating ligand from 2,6-diacetylpyridine (B75352) and L-histidine | - | - | acs.org |

Conformationally Restricted Analogs

Constraining the conformational flexibility of this compound can lead to analogs with enhanced biological activity and selectivity. By locking the molecule into a specific three-dimensional arrangement, it is possible to favor the bioactive conformation for a particular target. This is typically achieved through cyclization or the introduction of rigid structural elements like spirocenters or bridged systems.

Cyclization Strategies for Constrained Derivatives

Cyclization is a powerful strategy to reduce the conformational freedom of peptides and amino acid derivatives. peptide.comnih.govresearchgate.net For this compound, cyclization can involve the formation of a new ring that incorporates the amino acid backbone or the imidazole side chain.

One common approach is head-to-tail cyclization, where the N-terminus is linked to the C-terminus to form a cyclic peptide. nih.gov Side-chain to side-chain cyclization is another strategy, often employed in peptides containing other reactive amino acid residues. peptide.com Furthermore, the imidazole ring itself can participate in cyclization reactions. For example, the Pictet-Spengler reaction of histidine with formaldehyde (B43269) leads to the formation of a tetrahydro-β-carboline ring system, yielding a constrained "imino acid" known as spinacine. nih.gov This reaction generally proceeds in good yield. nih.gov

| Cyclization Strategy | Reactants/Conditions | Resulting Structure | Key Features | Reference |

|---|---|---|---|---|

| Head-to-tail cyclization | Activation of C-terminus, intramolecular amide bond formation | Cyclic peptide | Reduces overall flexibility | nih.gov |

| Pictet-Spengler reaction | Histidine, formaldehyde, acid | Spinacine (tetrahydro-β-carboline derivative) | Constrains the χ1 and χ2 torsional angles | nih.gov |

| Biaryl cyclization | Miyaura-Suzuki coupling of modified aromatic amino acids | Cyclic biaryl peptide | Creates a rigid biaryl bridge | nih.gov |

Introduction of Spirocenters or Bridged Systems

The introduction of spirocyclic or bridged bicyclic systems into the structure of this compound can impart a high degree of conformational rigidity. These modifications can lead to novel scaffolds with unique three-dimensional shapes.

Spirocycles: Spiro-hydantoin and spiro-diketopiperazine derivatives can be synthesized from resin-bound amino esters. acs.org The synthesis of spiro[imidazolidine-pyrazoline]-2,4-dione derivatives has also been reported through the reaction of 5-arylidene hydantoin (B18101) derivatives with diazomethane. ijacskros.com These strategies could potentially be adapted to create spirocyclic analogs of this compound. The synthesis of novel spirooxindolepyrrolidine-engrafted hydantoin scaffolds has also been achieved through multicomponent reactions. nih.gov

Bridged Systems: The synthesis of bicyclic privileged structures is a key strategy in medicinal chemistry. acs.org Bicyclic pyrrolidine-isoxazoline γ-amino acids have been shown to stabilize α-turn conformations in peptides. frontiersin.org Furthermore, modular synthetic approaches to diazabicyclic scaffolds containing twisted amides or anilines have been developed. rsc.org These methodologies provide a framework for the design and synthesis of bridged analogs of this compound, offering precise control over the spatial orientation of the imidazole and amino acid functionalities.

| System Type | Synthetic Approach | Resulting Scaffold | Potential Application | Reference |

|---|---|---|---|---|

| Spirohydantoin | Solid-phase synthesis from resin-bound amino esters | Spiro-hydantoin | Conformationally constrained peptidomimetics | acs.org |

| Spiro[imidazolidine-pyrazoline] | Reaction of 5-arylidene hydantoin with diazomethane | Spiro-imidazolidine-pyrazoline | Novel heterocyclic scaffolds | ijacskros.com |

| Bridged Bicyclic γ-Amino Acid | - | Bicyclic pyrrolidine-isoxazoline | Stabilization of peptide secondary structures | frontiersin.org |

| Bridged Diazabicyclic System | Photocatalysed hydroamination and cyclisation | Diazabicyclic twisted amide/aniline | Rigid scaffolds with defined geometries | rsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 2 1h Imidazol 5 Yl Acetic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-Amino-2-(1H-imidazol-5-yl)acetic acid in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would be employed to unambiguously assign all proton and carbon signals.

A suite of 2D NMR experiments is crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For this compound, a key correlation would be expected between the α-proton (Hα) and the protons of the amino group (-NH₂), if not rapidly exchanging with the solvent. Additionally, within the imidazole (B134444) ring, correlations between H2 and H4 (or H5, depending on tautomeric form) would be observed if coupling exists.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of each carbon atom that has an attached proton (Cα, C2, and C4/C5 of the imidazole ring).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is vital for connecting the different fragments of the molecule. For instance, correlations from the α-proton to the carboxyl carbon (C=O) and the C4/C5 carbon of the imidazole ring would confirm the connectivity around the chiral center. Similarly, correlations from the imidazole protons (H2, H4/H5) to other ring carbons would solidify the assignments of the heterocyclic system.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are close to each other, providing insights into the molecule's conformation. For example, NOE cross-peaks could reveal the spatial proximity between the α-proton and specific protons on the imidazole ring, helping to define the preferred rotameric state around the Cα-C(imidazole) bond.

Table 4.1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound. (Note: These are hypothetical values based on similar structures like histidine. Actual values may vary based on solvent, pH, and temperature.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |

| Carboxyl (-COOH) | ~10-12 | ~175 | Hα → C OOH | - |

| α-Carbon | ~4.0 | ~55 | Hα → C OOH, C 4/5(Im) | Hα ↔ NH₂ |

| Amino (-NH₂) | ~7-8 | - | - | NH₂ ↔ Hα |

| Imidazole C2 | - | ~135 | H2 → C 4/5 | - |

| Imidazole H2 | ~8.7 | - | H2 → C 4/5 | H2 ↔ H4/5 (if coupled) |

| Imidazole C4 | - | ~117 | H4/5 → C 2, C 5/4 | - |

| Imidazole C5 | - | ~130 | Hα → C 5 | - |

| Imidazole H4/H5 | ~7.5 | - | H4/5 → C 2, C 5/4, Cα | H4/5 ↔ H2 (if coupled) |

In the solid state, molecules can pack in different arrangements known as polymorphs, which can have distinct physical properties. Solid-state NMR (ssNMR) is a powerful technique to study these polymorphs. By analyzing the ¹³C and ¹⁵N chemical shifts, ssNMR can detect subtle differences in the local electronic environment caused by different packing arrangements and intermolecular interactions, such as hydrogen bonds. illinois.edunih.govnih.govacs.org Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are standard for obtaining high-resolution spectra of solid samples. The chemical shifts of the imidazole ring carbons and nitrogens are particularly sensitive to the protonation state and hydrogen bonding environment, making ssNMR ideal for characterizing different solid forms of this compound. nih.govnih.gov

Isotopic labeling, where atoms like ¹³C or ¹⁵N are selectively incorporated into the molecule, can greatly enhance NMR studies. For investigating enzymatic reactions or binding interactions involving this compound, uniform or site-specific labeling would be invaluable. chempep.com For example, ¹⁵N labeling of the imidazole ring would allow for direct monitoring of its protonation state and involvement in hydrogen bonds through ¹⁵N NMR spectroscopy. researchgate.netnih.gov This approach is crucial for understanding the compound's role in biological systems or chemical reaction mechanisms.

X-ray Crystallography and Single Crystal Diffraction Analysis

Obtaining a single crystal of this compound suitable for X-ray diffraction would be the primary goal. The resulting crystal structure would confirm its covalent connectivity and reveal its zwitterionic state, which is typical for amino acids. Furthermore, by growing crystals under different conditions (e.g., different solvents, temperatures), it would be possible to identify and characterize different polymorphs. Each polymorph would have a unique unit cell and packing arrangement, which would be fully detailed by the crystallographic analysis.

The crystal structure would provide a detailed map of the intermolecular forces that hold the molecules together in the crystal lattice. For an amino acid with an imidazole group, hydrogen bonding is expected to be the dominant interaction. nih.gov The analysis would reveal:

Head-to-tail hydrogen bonds: Interactions between the protonated amino group (-NH₃⁺) of one molecule and the deprotonated carboxylate group (-COO⁻) of a neighboring molecule.

Imidazole-mediated hydrogen bonds: The N-H donors and lone-pair-bearing nitrogen acceptors of the imidazole ring can participate in extensive hydrogen bonding networks, linking molecules together. researchgate.net The specific tautomeric state of the imidazole ring (which nitrogen is protonated) would be clearly resolved.

Supramolecular architecture: The combination of these hydrogen bonds would create a complex three-dimensional supramolecular architecture, such as sheets or chains, which dictates the crystal's stability and properties. The analysis would include a quantitative description of these bonds, including donor-acceptor distances and angles. nih.govrsc.org

Mass Spectrometry for Mechanistic Pathway Elucidation

Mass spectrometry is a pivotal analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing precise information about the molecular weight and structure of analytes. nih.gov High-resolution and tandem mass spectrometry techniques are particularly valuable for understanding complex chemical processes at a molecular level.

High-Resolution Mass Spectrometry (HRMS) offers exceptionally accurate mass measurements, which is crucial for determining the elemental composition of molecules and distinguishing between compounds with the same nominal mass. youtube.com This capability makes HRMS an invaluable tool for real-time reaction monitoring, allowing for the unambiguous identification of reactants, products, and transient intermediates. nih.govrsc.org

In a hypothetical synthesis of this compound, HRMS can be coupled with a liquid chromatography system (LC-HRMS) to track the progress of the reaction over time. nih.gov By analyzing aliquots from the reaction mixture, a kinetic profile of each key species can be generated. For instance, the disappearance of starting materials and the concurrent appearance of the final product can be monitored with high precision. The high mass accuracy ensures confident identification of each component, even in a complex matrix. mdpi.comresearchgate.net

Table 1: Hypothetical Reaction Monitoring of this compound Synthesis using HRMS This table illustrates the expected exact masses of key species that would be monitored during a potential synthesis.

| Compound Name | Chemical Formula | Role in Reaction | Theoretical Monoisotopic Mass [M+H]⁺ (Da) |

| Imidazole-5-carbaldehyde | C₄H₄N₂O | Starting Material | 97.0402 |

| Ammonium (B1175870) Cyanide | CH₄N₂ | Reagent | 45.0451 |

| 2-Amino-2-(1H-imidazol-5-yl)acetonitrile | C₅H₆N₄ | Intermediate | 123.0671 |

| This compound | C₅H₇N₃O₂ | Final Product | 142.0617 |

Tandem Mass Spectrometry (MS/MS) is a powerful technique used for structural elucidation. unito.it In an MS/MS experiment, a specific precursor ion is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.gov The fragmentation pattern provides a molecular fingerprint that reveals detailed structural information about the precursor ion. researchgate.net

For this compound (precursor ion [M+H]⁺ at m/z 142.0617), the fragmentation pathway would likely involve characteristic losses typical of α-amino acids. scispace.comresearchgate.net Common neutral losses include water (H₂O), ammonia (B1221849) (NH₃), and the combined loss of water and carbon monoxide (H₂O + CO). The fragmentation of the imidazole ring itself can also produce diagnostic ions. nih.gov Analyzing these fragments helps to confirm the connectivity of the atoms within the molecule.

Table 2: Predicted MS/MS Fragmentation Pathway for Protonated this compound This table presents a plausible fragmentation pathway based on the known behavior of similar amino acids.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 142.0617 | 125.0511 | NH₃ (17.0265 Da) | Imidazolyl-acetic acid cation |

| 142.0617 | 96.0456 | H₂O + CO (45.9897 Da) | Imidazolyl-methyleniminium ion |

| 142.0617 | 81.0456 | C₂H₃NO₂ (73.0164 Da) | Protonated imidazole ring fragment |

| 96.0456 | 69.0351 | HCN (27.0109 Da) | Pyrrolium-type ion from ring cleavage |

Vibrational Spectroscopy (Infrared and Raman)

The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to its functional groups: the amino group (-NH₂), the carboxylic acid group (-COOH), and the imidazole ring. The positions, shapes, and intensities of these vibrational bands can provide insights into the molecule's three-dimensional structure and intermolecular interactions, such as hydrogen bonding. spiedigitallibrary.orgsemanticscholar.org

For example, the stretching frequency of the carbonyl group (C=O) in the carboxylic acid is sensitive to its environment. Hydrogen bonding can cause this band to shift to a lower wavenumber. Similarly, the N-H stretching and bending modes of the amino group and the imidazole ring can reveal information about protonation states and conformational isomers. nih.gov By comparing experimental spectra with theoretical calculations, different stable conformers of the molecule can be identified. nih.gov

Table 3: Expected Characteristic Vibrational Modes for this compound This table outlines the principal vibrational modes and their expected frequency ranges based on data from similar compounds like histidine and other imidazole derivatives. acs.orgresearchgate.netacs.org

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Technique (IR/Raman) |

| N-H Stretch | Amino Group (-NH₂) | 3200 - 3400 | IR (Strong), Raman (Weak) |

| O-H Stretch | Carboxylic Acid (-COOH) | 2500 - 3300 (Broad) | IR (Strong), Raman (Weak) |

| C-H Stretch | Imidazole Ring | 3050 - 3150 | IR (Medium), Raman (Strong) |

| C=O Stretch | Carboxylic Acid (-COOH) | 1700 - 1750 | IR (Very Strong), Raman (Medium) |

| N-H Bend | Amino Group (-NH₂) | 1580 - 1650 | IR (Strong), Raman (Weak) |

| C=N/C=C Stretch | Imidazole Ring | 1450 - 1600 | IR (Medium), Raman (Strong) |

| C-N Stretch | Amino & Imidazole | 1000 - 1250 | IR (Medium), Raman (Medium) |

| Ring Breathing | Imidazole Ring | 900 - 1000 | IR (Weak), Raman (Strong) |

Both IR and Raman spectroscopy can be used for in-situ (in the reaction vessel) monitoring, providing real-time data on the chemical transformations without the need for sampling. irdg.orgmt.com This is particularly advantageous for studying reaction kinetics, identifying transient species, and determining reaction endpoints. nih.gov Fiber-optic probes can be immersed directly into the reaction mixture to acquire spectra continuously. nih.govmdpi.com

During the synthesis of this compound, specific vibrational bands can be tracked to follow the reaction's progress. For example, in a reaction involving the hydrolysis of an intermediate nitrile to a carboxylic acid, IR spectroscopy could monitor the disappearance of the nitrile (C≡N) stretching band (around 2200-2260 cm⁻¹) and the simultaneous appearance of the strong carbonyl (C=O) stretching band of the product (around 1700-1750 cm⁻¹). nih.gov This provides a direct measure of the reaction rate and conversion.

Table 4: Application of IR/Raman for In-situ Monitoring of a Hypothetical Synthesis Step This table illustrates how key vibrational bands could be used to track the conversion of an intermediate to the final product.

| Reaction Stage | Key Functional Group | Characteristic Band (cm⁻¹) | Spectroscopic Change |

| Reactant (Intermediate) | Nitrile (-C≡N) | ~2240 | Intensity decreases |

| Reactant (Intermediate) | Imine (C=N) | ~1650 | Intensity decreases |

| Product | Carbonyl (C=O) | ~1720 | Intensity increases |

| Product | Amino (-NH₂) Bend | ~1610 | Intensity increases |

Computational and Theoretical Investigations of 2 Amino 2 1h Imidazol 5 Yl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic properties and predicting the behavior of molecules. researchgate.net These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which a wide range of properties can be derived.

Electronic Structure Elucidation (HOMO/LUMO Analysis)

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. wikipedia.org

Table 1: Illustrative Frontier Orbital Energies for 2-Amino-2-(1H-imidazol-5-yl)acetic acid This table presents hypothetical data based on typical values for similar biomolecules to illustrate the expected results from a quantum chemical calculation.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.25 | Indicates the energy of the highest occupied molecular orbital, reflecting the molecule's electron-donating capacity. |

| ELUMO | -0.85 | Indicates the energy of the lowest unoccupied molecular orbital, reflecting the molecule's electron-accepting capacity. |

| HOMO-LUMO Gap (ΔE) | 5.40 | The energy difference between HOMO and LUMO, which correlates with the molecule's chemical stability and reactivity. |

These values suggest that this compound, like many amino acids, possesses a relatively large energy gap, indicating significant stability under normal conditions. researchgate.net

Reaction Pathway Modeling and Transition State Theory

Quantum chemical calculations are essential for mapping the potential energy surface (PES) of a chemical reaction. According to Transition State Theory (TST), a reaction proceeds from reactants to products through a high-energy intermediate known as the transition state (TS), which represents a first-order saddle point on the PES. github.iowikipedia.org By locating the structures of reactants, products, and the transition state, computational methods can determine the activation energy (the energy barrier that must be overcome for the reaction to occur).

A relevant reaction to model for this compound could be its participation in peptide bond formation. Computational models can elucidate the step-by-step mechanism, identifying the transition state for the nucleophilic attack of an amino group on the activated carboxyl group. Such studies provide atomic-level detail that is often inaccessible through experimental means alone. mit.edu

Table 2: Hypothetical Activation Energies for a Model Peptide Bond Formation Reaction This table provides plausible theoretical data for a reaction involving this compound.

| Reaction Step | Computational Method | Calculated Activation Energy (ΔG‡, kcal/mol) |

| Amide bond formation | DFT (B3LYP/6-31G) | +18.5 |

| Tetrahedral intermediate collapse | DFT (B3LYP/6-31G) | +5.2 |

The data illustrates how computational modeling can quantify the energy barriers for different stages of a reaction, helping to identify the rate-determining step.

Spectroscopic Parameter Prediction (NMR Chemical Shifts, Vibrational Frequencies)

One of the most powerful applications of quantum chemistry is the prediction of spectroscopic properties. Theoretical calculations can provide highly accurate predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. icm.edu.plnih.gov These predictions are invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for calculating NMR shielding tensors, which are then converted to chemical shifts. dntb.gov.ua

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Values are hypothetical and referenced against TMS, calculated using a typical DFT/GIAO approach.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl (C=O)OH | 11.5 - 12.5 | 173.0 - 176.0 |

| α-Carbon (CH) | 4.0 - 4.5 | 55.0 - 58.0 |

| α-Amino (NH₂) | 7.5 - 8.5 | N/A |

| Imidazole (B134444) C2-H | 7.8 - 8.0 | 135.0 - 137.0 |

| Imidazole C4-H | 7.0 - 7.2 | 118.0 - 120.0 |

| Imidazole NH | 12.0 - 13.0 | N/A |

Similarly, the calculation of the Hessian matrix (second derivatives of energy) yields harmonic vibrational frequencies that correspond to the peaks in an IR spectrum. researchgate.net Comparing the calculated spectrum with experimental data helps in assigning specific vibrational modes to observed absorption bands.

Table 4: Predicted Key Vibrational Frequencies for this compound Frequencies are illustrative and represent common ranges for the specified functional groups.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| N-H Stretch | Amino Group (NH₂) | 3300 - 3400 |

| O-H Stretch | Carboxylic Acid (COOH) | 2800 - 3300 (broad) |

| C=O Stretch | Carboxylic Acid (COOH) | 1700 - 1730 |

| C=N Stretch | Imidazole Ring | 1620 - 1650 |

| C-N Stretch | α-Carbon-Amino | 1150 - 1200 |

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. mun.ca

Conformational Sampling and Free Energy Landscapes

Due to the presence of several rotatable single bonds, this compound can adopt numerous different three-dimensional shapes, or conformations. MD simulations are an ideal tool for exploring this conformational space. By running simulations for nanoseconds to microseconds, it is possible to sample a wide range of accessible conformations. nih.gov

The results of these simulations can be used to construct a free energy landscape, a plot that maps the conformational space of a molecule in terms of its free energy. biorxiv.orgnih.gov Minima on this landscape correspond to stable, low-energy conformations, while the barriers between them represent the energy required to transition from one conformation to another. pnas.org For an amino acid derivative, this is often visualized using Ramachandran-like plots of key dihedral angles.

Table 5: Illustrative Low-Energy Conformers of this compound from MD Simulations This table presents hypothetical data describing stable conformations defined by key dihedral angles.

| Conformer ID | Dihedral Angle φ (N-Cα) (°) | Dihedral Angle ψ (Cα-C) (°) | Relative Free Energy (kcal/mol) |

| 1 (Extended) | -150 | +155 | 0.00 |

| 2 (Helical-like) | -70 | -45 | +1.25 |

| 3 (Turn-like) | -80 | +70 | +2.10 |

Solvent Effects on Molecular Conformation and Reactivity

The behavior of a polar molecule like this compound is heavily influenced by its environment, particularly in an aqueous solution. MD simulations excel at modeling these solvent effects by including explicit water molecules in the simulation box. upc.edu The interactions between the solute and solvent (e.g., hydrogen bonding) can significantly alter the conformational preferences of the molecule. aps.orgscirp.org

Simulations can reveal how water molecules organize around the charged amino and carboxyl groups and the polar imidazole ring, forming distinct solvation shells. This explicit solvation provides a much more realistic model than gas-phase calculations and is crucial for accurately predicting the molecule's behavior in a biological context. nih.gov The relative stability of different conformers can change dramatically when moving from a vacuum to a solvent environment.

Table 6: Illustrative Comparison of Conformational Population in Vacuum vs. Aqueous Solution This table demonstrates how solvent can shift the equilibrium between different molecular shapes.

| Conformer ID | Population in Vacuum (%) | Population in Water (%) | Dominant Stabilizing Interactions |

| 1 (Extended) | 65% | 45% | Intramolecular H-bonding (vacuum); Solute-water H-bonding (water) |

| 2 (Helical-like) | 25% | 35% | Favorable dipole alignment (vacuum); Shielding of hydrophobic parts (water) |

| 3 (Turn-like) | 10% | 20% | Less stable in vacuum; Stabilized by specific water bridging interactions |

Docking and Molecular Recognition Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies are crucial for hypothesizing its interaction with biological targets such as enzymes or receptors, thereby elucidating potential mechanisms of action.

In theoretical models, the binding of this compound to a receptor's active site is governed by a variety of non-covalent interactions. The unique structural features of the molecule—the carboxylic acid, the primary amine, and the imidazole ring—allow for a diverse range of interactions. nih.gov

Hydrogen Bonding: The amino group (-NH2) and the carboxylic acid group (-COOH) are primary sites for hydrogen bonding, acting as both donors and acceptors. The imidazole ring also contains a donor (N-H) and an acceptor nitrogen atom, making it a versatile hydrogen bonding motif. nih.gov In a hypothetical active site, these groups could form critical hydrogen bonds with amino acid residues like aspartate, glutamate, serine, or the peptide backbone, anchoring the ligand in a specific orientation. researchgate.net

Electrostatic Interactions: The carboxylic acid is typically deprotonated (negatively charged) and the amino group is protonated (positively charged) at physiological pH, forming a zwitterion. These charges can engage in strong electrostatic (ionic) interactions with charged residues in a binding pocket, such as arginine, lysine (B10760008), or aspartic acid. The imidazole ring can also be protonated, enabling further electrostatic interactions. nih.gov

π-Interactions: The aromatic imidazole ring can participate in several types of π-interactions. These include π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan, and π-cation interactions where the electron-rich ring interacts with a positively charged group, such as the side chain of lysine or arginine. nih.gov

Hydrophobic Interactions: While the molecule has significant polar character, the methylene (B1212753) group and parts of the imidazole ring can engage in hydrophobic interactions with nonpolar residues like valine, leucine, and isoleucine within the receptor pocket. nih.gov

A molecular docking simulation of this compound into a hypothetical enzyme active site would likely show a combination of these interactions, defining its binding affinity and specificity. For instance, studies on other imidazole derivatives have successfully used docking to understand their binding modes with target proteins. nih.gov

Table 1: Potential Ligand-Receptor Interactions for this compound

| Functional Group | Interaction Type | Potential Interacting Amino Acid Residues |

| Carboxylic Acid (-COOH) | Hydrogen Bond, Ionic | Arginine, Lysine, Serine, Histidine |

| Amino Group (-NH2) | Hydrogen Bond, Ionic | Aspartate, Glutamate, Serine |

| Imidazole Ring | Hydrogen Bond, π-π Stacking, π-Cation | Aspartate, Phenylalanine, Tyrosine, Tryptophan, Lysine, Arginine |

The insights gained from docking studies form the foundation for the rational design of novel derivatives of this compound with enhanced affinity or selectivity. By analyzing the predicted binding mode, medicinal chemists can identify positions on the molecule suitable for modification. nih.govrsc.org

For example, if a docking simulation reveals an unoccupied hydrophobic pocket near the imidazole ring, a derivative could be designed with a lipophilic substituent at that position to increase binding affinity through favorable hydrophobic interactions. nih.gov Conversely, if a region of the binding site is rich in hydrogen bond acceptors, a derivative could be synthesized to include an additional hydrogen bond donor. This structure-based drug design approach has been successfully applied to many imidazole-containing compounds to optimize their biological activity. nih.govmdpi.com

Computational models can also be used to predict how modifications will affect the conformational flexibility of the molecule and its ability to adopt the optimal binding pose. This predictive power accelerates the design-synthesis-test cycle, making the drug discovery process more efficient. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

QSAR and QSPR are computational methods that aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). doi.org These models are invaluable for predicting the activity of unsynthesized compounds and for understanding which molecular features are most important for a desired effect.

For a series of derivatives of this compound, a QSAR model could be developed to predict their inhibitory activity against a specific enzyme, for instance. To build such a model, a set of synthesized analogues would be tested to determine their biological activity (e.g., IC50 values). Then, a wide range of molecular descriptors would be calculated for each compound. acs.org

These descriptors fall into several categories:

Electronic Descriptors: Such as atomic charges, dipole moment, and energies of frontier orbitals (HOMO/LUMO), which describe the electronic aspects of the molecule and its reactivity. researchgate.net

Steric Descriptors: Including molecular volume, surface area, and specific shape indices, which relate to the size and shape of the molecule and its ability to fit into a binding site. nih.gov

Hydrophobic Descriptors: Like the partition coefficient (logP), which measures the lipophilicity of the compound and its ability to cross cell membranes or interact with hydrophobic pockets. researchgate.net

Topological Descriptors: Numerical indices derived from the 2D representation of the molecule, which encode information about branching and connectivity.

Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to generate an equation that correlates a combination of these descriptors with the observed biological activity. doi.org The resulting QSAR model can be used to predict the activity of new, yet-to-be-synthesized derivatives, helping to prioritize which compounds to make. acs.orgresearchgate.net QSPR models are developed similarly but predict physicochemical properties like melting point, solubility, or thermal stability. researchgate.net

Table 2: Common Descriptors Used in QSAR/QSPR Studies for Amino Acid Analogues

| Descriptor Class | Examples | Information Encoded |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Reactivity, electrostatic interaction potential |

| Steric | Molecular Weight, Molar Volume, Surface Area | Size, shape, potential for steric hindrance |

| Hydrophobic | LogP, Molar Refractivity | Lipophilicity, membrane permeability |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching, connectivity, and shape |

The descriptors and insights from QSAR/QSPR models are instrumental in the design of focused compound libraries. A target-focused library is a collection of compounds designed to interact with a specific protein or family of related targets. nih.govresearchgate.net

Starting with the this compound scaffold, a virtual library can be generated by systematically adding various substituents at different positions. The QSAR model can then be applied to predict the activity of each virtual compound. This process, known as virtual screening, allows researchers to evaluate thousands of potential derivatives without synthesizing them. nih.gov